Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-methylphenyl)carbonyl]amino}benzoate
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Overview
Description
METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-METHYLBENZAMIDO)BENZOATE is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by its unique structure, which includes a benzylic piperazine moiety and a methylbenzamido group attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-METHYLBENZAMIDO)BENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperazine Derivative: The synthesis begins with the reaction of piperazine with benzyl chloride to form 4-benzylpiperazine.
Amidation Reaction: The 4-benzylpiperazine is then reacted with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to form the corresponding amide.
Esterification: The final step involves the esterification of the amide with methyl 4-hydroxybenzoate in the presence of a suitable catalyst like sulfuric acid to yield METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-METHYLBENZAMIDO)BENZOATE.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-METHYLBENZAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized using reagents like potassium permanganate or chromium trioxide to form the corresponding carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-METHYLBENZAMIDO)BENZOATE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Pharmacology: Research focuses on its interaction with various biological targets, including receptors and enzymes.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-METHYLBENZAMIDO)BENZOATE involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The benzylic piperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating their activity. The compound may also inhibit certain enzymes, leading to altered biochemical pathways.
Comparison with Similar Compounds
METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-METHYLBENZAMIDO)BENZOATE can be compared with other piperazine derivatives, such as:
METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-NITROBENZOYL)BENZOATE: Similar structure but with a nitro group instead of a methylbenzamido group.
METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(4-HYDROXYBENZOYL)BENZOATE: Contains a hydroxy group instead of a methylbenzamido group.
These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical reactivity and biological activity.
Properties
Molecular Formula |
C27H29N3O3 |
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Molecular Weight |
443.5 g/mol |
IUPAC Name |
methyl 4-(4-benzylpiperazin-1-yl)-3-[(4-methylbenzoyl)amino]benzoate |
InChI |
InChI=1S/C27H29N3O3/c1-20-8-10-22(11-9-20)26(31)28-24-18-23(27(32)33-2)12-13-25(24)30-16-14-29(15-17-30)19-21-6-4-3-5-7-21/h3-13,18H,14-17,19H2,1-2H3,(H,28,31) |
InChI Key |
LRQSAPVNWVCZQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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